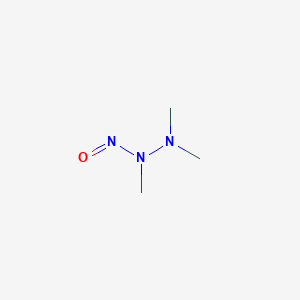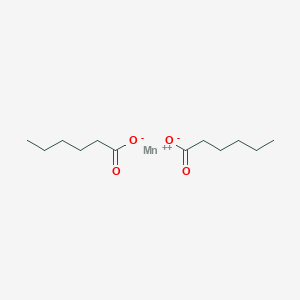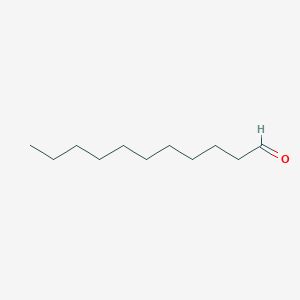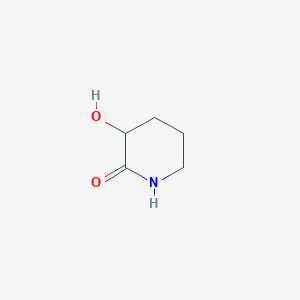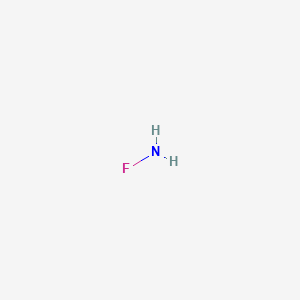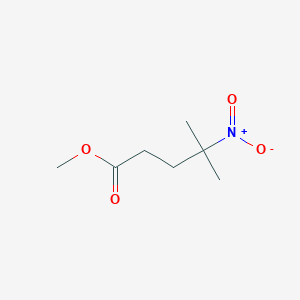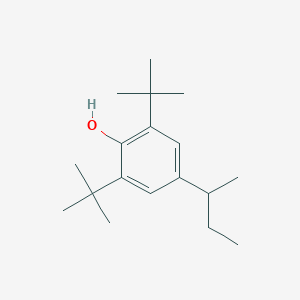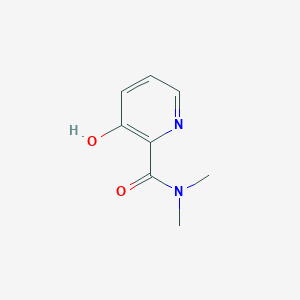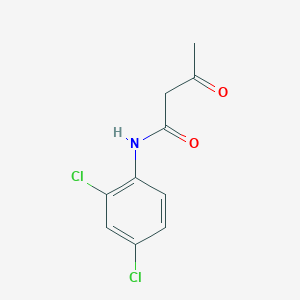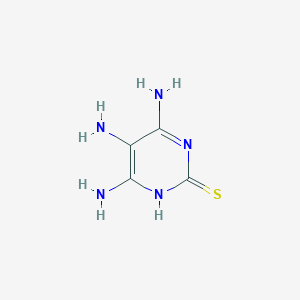![molecular formula C14H22N2O2S B090835 Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- CAS No. 16191-68-7](/img/structure/B90835.png)
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- has been extensively studied for its potential in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is that it may not be effective against all types of cancer.
Zukünftige Richtungen
There are several future directions for research involving Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further studies are needed to determine its efficacy against different types of cancer. Finally, research is needed to optimize the synthesis method and improve the yield of the final product.
Conclusion
In conclusion, Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is a chemical compound that has shown promise in various scientific research applications. Its unique properties make it a valuable tool for studying the mechanisms of action of various diseases and developing new therapeutic agents. While there are still many unanswered questions regarding its mechanism of action and efficacy, ongoing research is likely to shed light on its potential uses in the future.
Synthesemethoden
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- can be synthesized through a multistep process involving the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl iodide to form the final product.
Eigenschaften
CAS-Nummer |
16191-68-7 |
|---|---|
Produktname |
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- |
Molekularformel |
C14H22N2O2S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-13-3-5-14(6-4-13)19(17,18)12-11-16-9-7-15(2)8-10-16/h3-6H,7-12H2,1-2H3 |
InChI-Schlüssel |
MMXGWBCIPHBJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C |
Andere CAS-Nummern |
16191-68-7 |
Synonyme |
1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



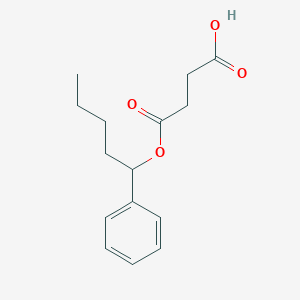

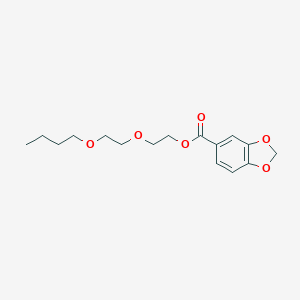
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
